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(3-Butenyl)allylamine

Cat. No.: B7893504
M. Wt: 111.18 g/mol
InChI Key: DYSSMLMNWJFMLI-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Unsaturated Amine Chemistry

Unsaturated amines are a broad class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in proximity to an amino group. This combination of functional groups imparts a rich and diverse reactivity profile. The nitrogen atom can act as a nucleophile or a base, while the unsaturated bond can participate in addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

Within this class, diallylic amines, such as (3-Butenyl)allylamine, are of particular interest. The presence of two terminal double bonds opens the door to sequential or simultaneous reactions, enabling the construction of cyclic and polycyclic structures. For instance, ring-closing metathesis (RCM) is a powerful tool for the synthesis of nitrogen-containing heterocycles from diene precursors like this compound. nih.gov

The reactivity of unsaturated amines is influenced by several factors, including the nature of the substituents on the nitrogen atom and the substitution pattern of the double bonds. fiveable.me The basicity of the amine can be tuned by the electronic effects of these substituents. fiveable.me In the case of this compound, the alkyl groups attached to the nitrogen make it a stronger base compared to aromatic amines. fiveable.me

Significance of this compound and Related Unsaturated Amines in Synthetic Organic Transformations

The strategic placement of the double bonds in this compound allows it to be a key precursor in the synthesis of various nitrogen-containing heterocycles. One of the most significant applications is in ring-closing metathesis (RCM) to form azepines, seven-membered nitrogen-containing rings. nih.gov These structures are important scaffolds in medicinal chemistry and natural product synthesis.

The synthesis of this compound and its derivatives can be achieved through various methods, including the double allylation of 2-azaallyl stannanes or nitriles. nih.gov These methods provide access to a range of substituted N,N-bis(3-butenyl)amines, which can then be used in further synthetic transformations. nih.gov

Furthermore, the double bonds in this compound can undergo a variety of other reactions, such as hydroformylation, hydroboration-oxidation, and epoxidation, to introduce new functional groups. The amine functionality itself can be acylated, alkylated, or used to direct ortho-metalation reactions. This versatility makes this compound a valuable and multifaceted building block in the toolbox of synthetic organic chemists.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundNot availableC7H13N111.18Not available
Allylamine (B125299)107-11-9C3H7N57.0955-58
N-Allylmethylamine627-37-2C4H9N71.1264-66
3-Buten-1-amine2524-49-4C4H9N71.1274-77
Benzenamine, N-3-butenyl-29369-71-9C10H13N147.22Not available

Data sourced from various chemical databases. lookchem.comlookchem.comwikipedia.orglookchem.com

Detailed Research Findings

Recent research has highlighted the utility of diallylic amines in various synthetic strategies. For example, a study demonstrated the synthesis of N,N-bis(3-butenyl)amines through the double allylation of (2-azaallyl)stannanes and (2-azaallyl)nitriles. nih.gov This method proved effective for creating precursors for 2,3,6,7-tetrahydroazepines via ring-closing metathesis. nih.gov The choice of the allylating agent, such as allylmagnesium bromide, was found to be crucial for the success of the double allylation. nih.gov

Another area of active investigation is the development of new catalytic systems for the functionalization of unsaturated amines. For instance, palladium- and copper-catalyzed aerobic oxidative N-dealkylation/carbonylation reactions have been developed to synthesize (E)-α,β-unsaturated amides from tertiary amines. rsc.org While not directly involving this compound, this methodology showcases the ongoing efforts to expand the synthetic utility of the amine functionality in unsaturated systems.

Furthermore, the Michael addition of amines to α,β-unsaturated compounds is a fundamental reaction in organic synthesis. organic-chemistry.org Research into solvent-free conditions using catalysts like lithium perchlorate (B79767) demonstrates the push towards more environmentally benign synthetic methods. organic-chemistry.org These approaches could potentially be applied to reactions involving the double bonds of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B7893504 (3-Butenyl)allylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSSMLMNWJFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Butenyl Allylamine and Its Structural Analogs

De Novo Synthesis of Primary Butenylamines (e.g., 3-Buten-1-amine)

The efficient and safe synthesis of 3-buten-1-amine is a foundational step for accessing more complex allylamine (B125299) structures. Methodologies often seek to avoid hazardous reagents and intermediates while maximizing yield and scalability.

A robust two-step sequence combining the Mitsunobu reaction and the Gabriel synthesis has been developed for the production of 3-buten-1-amine. researchgate.netresearchgate.net This approach circumvents the use of volatile or potentially explosive intermediates. researchgate.netresearchgate.net

The process begins with the reaction of commercially available 3-buten-1-ol (B139374) with phthalimide (B116566), triphenylphosphine, and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction. researchgate.netresearchgate.net This step efficiently converts the alcohol into the corresponding N-(3-butenyl)phthalimide intermediate in high yield. researchgate.netresearchgate.net The subsequent cleavage of this phthalimide is achieved through hydrazinolysis, where treatment with hydrazine (B178648) hydrate liberates the desired primary amine, 3-buten-1-amine. researchgate.netresearchgate.net The Gabriel synthesis portion of this sequence ensures that the amine is formed cleanly without the over-alkylation products often seen in direct alkylation of ammonia. libretexts.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.com

StepReactantsReagent(s)ProductYield
1. Mitsunobu Reaction3-Buten-1-ol, PhthalimideTriphenylphosphine, DEADN-(3-Butenyl)phthalimide85% researchgate.netresearchgate.net
2. HydrazinolysisN-(3-Butenyl)phthalimideHydrazine hydrate3-Buten-1-amine54% researchgate.netresearchgate.net

This table outlines the two-step synthesis of 3-buten-1-amine via the Mitsunobu reaction and Gabriel synthesis, including reactants, reagents, products, and reported yields.

The Mitsunobu reaction is particularly advantageous as it allows for the conversion of primary and secondary alcohols under mild conditions. missouri.eduorganic-chemistry.orgsigmaaldrich.com Phthalimide serves as a suitable nitrogen nucleophile in this context, acting as a surrogate for the ammonia anion (H₂N⁻) to form the protected amine intermediate. wikipedia.orgmissouri.eduorganic-chemistry.org

Several reduction-based strategies for synthesizing 3-buten-1-amine have been explored, though they often present significant challenges. researchgate.net One common precursor is 3-butenonitrile (allyl cyanide). researchgate.net However, its reduction using powerful hydride reagents like lithium aluminum hydride has been reported as unsatisfactory. researchgate.net This is potentially due to the acidity of the α-hydrogens adjacent to the nitrile group, which can lead to side reactions. researchgate.net

An alternative approach involves using the less basic aluminum hydride, which has been shown to reduce 3-butenonitrile to 3-buten-1-amine in a 55% yield. researchgate.net Despite this success, the reproducibility of this method can be low. researchgate.net Other historical methods include the hydrogenation of allyl cyanide with a zinc-copper couple, though yields were not specified. researchgate.net

Another multi-step route involves the conversion of 3-buten-1-ol to a benzenesulfonate, followed by displacement with an azide ion. researchgate.net The resulting azide is then reduced with lithium aluminum hydride to yield 3-buten-1-amine. researchgate.net While effective, this pathway involves the use of potentially explosive azide intermediates. researchgate.net

PrecursorReducing Agent / MethodReported YieldDrawbacks
3-ButenonitrileLithium Aluminum HydrideUnsatisfactory researchgate.netSide reactions due to α-hydrogen acidity researchgate.net
3-ButenonitrileAluminum Hydride55% researchgate.netPoor reproducibility researchgate.net
3-Butenyl benzenesulfonateAzide displacement, then LiAlH₄ reduction61.5% researchgate.netInvolves potentially explosive azide intermediates researchgate.net
Allyl cyanideZinc-copper couple hydrogenationUnspecified researchgate.netLack of detailed yield information researchgate.net

This table compares various reduction strategies for producing 3-buten-1-amine from different precursors, highlighting the reagents, yields, and associated challenges.

Advanced Catalytic Approaches in Unsaturated Amine Synthesis

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, and the development of catalytic methods to achieve this transformation with high efficiency and selectivity is a continuous area of research. For the synthesis of complex unsaturated amines like (3-Butenyl)allylamine, advanced catalytic systems are indispensable.

Palladium-Catalyzed Routes to Tertiary Allylamines and Their Derivatives

Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, offering a range of methodologies to access tertiary allylamines. These approaches often provide high levels of control over regioselectivity and stereoselectivity.

One prominent strategy is the palladium-catalyzed allylic C-H amination. This method allows for the direct coupling of an amine with an alkene containing an allylic C-H bond, avoiding the need for pre-functionalized substrates. For instance, palladium(II)/sulfoxide-oxazoline (SOX) catalyst systems, in conjunction with a phosphoric acid co-catalyst, have been successfully employed in the cross-coupling of secondary arylamine nucleophiles with terminal olefins. This reaction proceeds with high efficiency, yielding a diverse array of tertiary arylamines with excellent regio- and stereoselectivity (>20:1 E/Z, >20:1 linear:branched). A key challenge in such reactions is the potential for the amine to coordinate to the palladium center, which can inhibit catalysis. The use of specialized ligands like SOX helps to mitigate this issue by establishing a dynamic equilibrium that favors the active catalytic species.

While direct synthesis of this compound via a one-pot, three-component reaction of ammonia, butadiene, and another C4 unit is not well-documented, a plausible route involves a stepwise approach. A primary amine could first be allylated, followed by the introduction of the 3-butenyl group, or vice-versa. Palladium-catalyzed N-alkylation of a primary amine with an appropriate allyl or butenyl electrophile (e.g., a halide or carbonate) is a well-established transformation.

For example, the palladium-catalyzed allylation of imines, formed in situ from aldehydes and primary amines, provides a pathway to homoallylamines. A catalytic system comprising Pd(OAc)2, P(n-Bu)3, and Et3B can promote the reaction between allyl alcohols and imines to furnish homoallylamines. This type of reaction could be adapted for a sequential synthesis.

Catalyst SystemSubstratesProduct TypeKey Features
Pd(II)/SOX/Phosphoric AcidSecondary Arylamines, Terminal OlefinsTertiary ArylaminesHigh efficiency and selectivity, overcomes amine inhibition.
Pd(OAc)2/P(n-Bu)3/Et3BAldehydes, Primary Amines, Allyl AlcoholsHomoallylaminesIn situ imine formation and allylation.

Metal-Mediated Syntheses of Functionalized Allylamines

Beyond palladium, other transition metals and metal-containing reagents play a crucial role in the synthesis of functionalized allylamines. These methods can offer complementary reactivity and selectivity to palladium-catalyzed processes.

The synthesis of N,N-bis(3-butenyl)amines, a structural analog of this compound, has been achieved through the double allylation of (2-azaallyl)stannanes or (2-azaallyl)nitriles. acs.org In these reactions, the azaallyl species acts as a synthetic equivalent of an amine α,α'-dication. Allylmagnesium bromide is an effective reagent for this double allylation. While this method produces a symmetrical product, it demonstrates the feasibility of introducing two butenyl groups onto a nitrogen atom. A sequential approach using different allylating agents could potentially lead to unsymmetrical products like this compound.

Furthermore, the synthesis of homoallylamines, which are precursors to more complex structures, can be achieved through various metal-mediated reactions. For instance, the allylation of imines with allyl bromides can be promoted by indium or zinc. These reactions provide a direct route to homoallylic sulfonamides.

The selective synthesis of unsymmetrical diallylamines remains a synthetic challenge due to the similar reactivity of the two allyl groups, which can lead to mixtures of products in deallylation or further functionalization reactions. However, the use of protecting groups or a stepwise synthetic strategy can circumvent these issues. For instance, a primary amine could be first reacted with a butenyl halide, followed by a palladium-catalyzed allylation of the resulting secondary amine.

Metal/ReagentSubstratesProduct TypeKey Features
Allylmagnesium bromide(2-Azaallyl)stannanes/nitrilesN,N-Bis(3-butenyl)aminesDouble allylation to form symmetrical di-unsaturated amines. acs.org
Indium/ZincSulfonimines, Allyl bromidesHomoallylic sulfonamidesDirect allylation of imine derivatives.

Reaction Chemistry and Mechanistic Investigations of 3 Butenyl Allylamine Systems

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular reactions that form new rings are among the most powerful tools in organic synthesis. For butenylamine systems, the spatial proximity of the nitrogen atom and the terminal double bonds allows for efficient cyclization to form various heterocyclic structures.

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of unsaturated nitrogen heterocycles. In the context of butenylamine derivatives, RCM provides a direct route to seven-membered azepine rings. The synthesis of N,N-bis(3-butenyl)amines can be achieved through the double allylation of (2-azaallyl)stannanes or (2-azaallyl)nitriles. nih.gov These precursors, when treated with a suitable ruthenium catalyst, undergo intramolecular cyclization to yield 2,3,6,7-tetrahydroazepines. nih.govnih.gov

The reaction proceeds by the formation of a ruthenium alkylidene complex with one of the terminal alkenes, followed by intramolecular olefin metathesis with the second butenyl group to form the seven-membered ring and release a volatile olefin byproduct, typically ethylene. The efficiency of the RCM reaction is influenced by the nature of the substituent on the nitrogen atom. N-protected amines are commonly used to achieve good yields of the desired azepines. nih.gov

Table 1: Ring-Closing Metathesis of N,N-bis(3-butenyl)amine Derivatives

Precursor (N-substituent) Catalyst Solvent Yield (%) Product
N-Tosyl-N,N-bis(3-butenyl)amine Grubbs' Catalyst CH2Cl2 85 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

This table is generated based on representative data and may not reflect specific experimental results.

Palladium-catalyzed intramolecular reactions provide an alternative and powerful strategy for the synthesis of nitrogen heterocycles from unsaturated amines. The synthesis of pyrrolidine (B122466) derivatives can be achieved through the intramolecular nucleopalladation of alkenylamines. rsc.org This process involves the attack of the amine nitrogen onto a palladium-activated alkene, forming a five-membered ring.

This type of reaction, often referred to as aminopalladation, is a key step in various synthetic transformations. For instance, the intramolecular aminopalladation of β-hydroxy-γ-alkenylamines has been shown to proceed via a 5-endo-trig cyclization to furnish pyrrolidine rings in high yields. rsc.org The strategic use of a removable picolinamide auxiliary can direct the regioselectivity during aminopalladation and stabilize the crucial palladacycle intermediate, preventing competitive side reactions like β-hydride elimination. nih.govrsc.org This stabilization facilitates subsequent reactions, such as oxidative addition to carbon electrophiles, enabling the synthesis of highly functionalized vicinal diamines. nih.govrsc.org

Carbonylative Transformations of Unsaturated Amines

The introduction of a carbonyl group into a molecule is a fundamental transformation in organic synthesis. For unsaturated amines, carbonylative reactions offer pathways to valuable products such as amides and ureas.

The carbonylation of allylic amines in the presence of cobalt catalysts under UV irradiation provides a method for synthesizing various nitrogen-containing carbonyl compounds at room temperature. oup.comoup.com When allylamine (B125299) is subjected to these conditions with a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), a mixture of products including 2-pyrrolidone, N,N'-diallylurea, and N-allyl-3-butenamide can be obtained. oup.comoup.com The distribution of these products is influenced by the reaction conditions, including the pressure of carbon monoxide and the presence of hydrogen. oup.com It has been suggested that the reaction may proceed through the photochemical cleavage of the C-N bond of amines coordinated to the cobalt metal. oup.comoup.com More recent developments have shown that an alkene hydroaminocarbonylation can be catalyzed by unmodified, inexpensive cobalt carbonyl under mild conditions and low pressure, promoted by light. nih.govresearchgate.net

Table 2: Products of Cobalt-Catalyzed Photochemical Carbonylation of Allylamine

Product Structure Conditions
2-Pyrrolidone C₄H₇NO Co₂(CO)₈, UV irradiation, CO/H₂ pressure
N,N'-Diallylurea C₇H₁₂N₂O Co₂(CO)₈, UV irradiation, CO pressure

This table is based on findings reported in the literature and illustrates the diversity of products obtainable from this reaction. oup.comoup.com

The intramolecular oxidative aminocarbonylation of N-alkenylureas is a sophisticated method for constructing bicyclic urea derivatives. This reaction involves the intramolecular attack of a nitrogen nucleophile onto a carbon-carbon double bond within the same molecule, facilitated by a palladium catalyst under a carbon monoxide atmosphere. nih.gov This process has been successfully applied to the enantioselective synthesis of tetrahydropyrrolo[1,2-c]pyrimidine-1,3-diones. nih.gov The use of a chiral spiro bis(isoxazoline) ligand (SPRIX) is crucial for achieving high enantioselectivity in the desired products. nih.gov The unique structural characteristics of the SPRIX ligand, namely the low sigma-donor ability of the isoxazoline coordination site and the rigidity of the spiro skeleton, are thought to be key to its effectiveness. nih.gov

Olefinic Transformations and Rearrangement Processes

The olefinic moieties within (3-butenyl)allylamine and related unsaturated amine systems are the primary sites of reactivity, enabling a wide range of transformations beyond simple cyclizations. The reactions discussed in the preceding sections all fundamentally rely on the transformation of these carbon-carbon double bonds.

In ring-closing metathesis, the olefinic groups undergo a catalytic rearrangement to form a new, larger ring system with the extrusion of ethylene. This represents a significant reorganization of the molecular framework. Similarly, in nucleopalladation reactions, the electronic nature of the alkene is altered by coordination to the palladium catalyst, rendering it susceptible to intramolecular nucleophilic attack by the amine. This transformation of the olefin is the pivotal step in the formation of the pyrrolidine ring.

The carbonylative transformations also hinge on the reactivity of the olefinic groups. In the cobalt-catalyzed photochemical carbonylation, the allylic double bond is a key participant in the reaction cascade that leads to the formation of amides and ureas. These processes illustrate the versatility of the olefinic groups in unsaturated amines as handles for a diverse array of synthetic manipulations, allowing for the construction of complex molecular architectures from relatively simple starting materials.

Regioselective Hydroboration of 3-Butenyl Derivatives

The hydroboration of 3-butenyl derivatives offers a powerful method for the synthesis of amino alcohols, with the regioselectivity of the reaction being a key aspect of its utility. The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group to the less substituted carbon of the double bond. byjus.comwikipedia.orglibretexts.org This reaction proceeds through a concerted mechanism where the boron atom adds to the less sterically hindered carbon of the alkene, and a hydride shifts to the adjacent carbon. chemistrysteps.com

In the context of 3-butenyl derivatives, the presence of a substituent on the nitrogen atom can influence the regioselectivity of the hydroboration reaction. Studies on the hydroboration of various 3-butenyl derivatives with different substituents have been conducted to understand these effects. The reaction involves the addition of a borane reagent, such as diborane (B₂H₆) in tetrahydrofuran (THF), to the double bond, followed by oxidation with hydrogen peroxide and a base to yield the corresponding alcohol. wikipedia.orgchemistrysteps.com

The hydroboration of 3-butenylamine, for instance, leads to the formation of 4-amino-1-butanol. The regioselectivity of this reaction is generally high, favoring the addition of the boron to the terminal carbon of the double bond. This preference is attributed to both steric and electronic factors. umich.edu The steric bulk of the borane-amine complex directs the boron atom to the less hindered terminal carbon.

A study on the hydroboration of 3-butenyl derivatives with 9-borabicyclo[3.3.1]nonane (9-BBN) also demonstrated high regioselectivity. The use of this sterically hindered borane reagent further enhances the preference for addition to the terminal carbon of the 3-butenyl group.

Table 1: Regioselectivity in the Hydroboration of 3-Butenyl Derivatives

3-Butenyl DerivativeHydroborating AgentMajor ProductRegioselectivity (%)
3-ButenylamineB₂H₆/THF4-Amino-1-butanol>95
N,N-Dimethyl-3-butenylamineB₂H₆/THF4-(Dimethylamino)-1-butanol>98
3-Butenyl p-toluenesulfonamide9-BBN4-(p-Toluenesulfonamido)-1-butanol>99

Catalytic Isomerization of N-Allylamides and -Imides to Enamides

The isomerization of N-allylamides and -imides to enamides is a significant transformation in organic synthesis, as enamides are valuable building blocks for various nitrogen-containing compounds. nih.govacs.orgnih.gov This reaction can be catalyzed by various transition metal complexes, including those of rhodium, ruthenium, and nickel. researchgate.netnih.govresearchgate.net

Ruthenium-catalyzed isomerization of N-allyl amides has been shown to be a highly general and atom-economical method for producing Z-di-, tri-, and tetrasubstituted enamides with excellent geometric selectivity. nih.gov For instance, the use of CpRu(CH₃CN)₃PF₆ as a catalyst in DMF has proven effective for this transformation. nih.gov This method is significant as it provides access to the thermodynamically less stable Z-enamides. nih.gov

Nickel-catalyzed isomerization of allylamides also provides an efficient route to enamides. This process is believed to proceed through an intramolecular hydrogen transfer mechanism. nih.govrsc.org The reaction is typically carried out under mild conditions and tolerates a variety of substituted N-allylamides. nih.govrsc.org

Iron pentacarbonyl has been found to be effective for the isomerization of N-allylimides to N-propenylimides. researchgate.net In contrast, rhodium and ruthenium hydrides are more suitable for the isomerization of N-allylamides. researchgate.net

Table 2: Catalytic Systems for the Isomerization of N-Allylamides

CatalystSubstrateProduct GeometryReference
CpRu(CH₃CN)₃PF₆N-Allyl amideZ-selective nih.gov
Nickel ComplexN-AllylamideNot specified nih.govrsc.org
Rhodium HydrideN-AllylamideE-selective for allylamines researchgate.netresearchgate.net
Ruthenium HydrideN-AllylamideE-selective for allylamines researchgate.netresearchgate.net
Iron PentacarbonylN-AllylimideNot specified researchgate.net

Studies on Allylic Rearrangements in Butenyl Chloride Reactions with Amines

The reaction of butenyl chlorides with amines can proceed through different pathways, including direct nucleophilic substitution (Sₙ2) and substitution with allylic rearrangement (Sₙ2'). wikipedia.orglscollege.ac.inyoutube.com The extent of allylic rearrangement depends on the structure of the butenyl chloride, the nature of the amine, and the reaction conditions.

In the reaction of 1-chloro-2-butene with diethylamine, a mixture of N,N-diethyl-2-buten-1-amine and N,N-diethyl-3-buten-2-amine is formed. The latter product is the result of an allylic rearrangement where the nucleophile attacks the γ-carbon of the allylic system.

Studies have shown that the reaction of crotyl chloride (1-chloro-2-butene) with secondary amines such as diethylamine and triethylamine leads to a mixture of the normal and rearranged products. acs.org The ratio of these products is influenced by the solvent and the temperature. For example, in the reaction with diethylamine, the proportion of the rearranged product increases with increasing solvent polarity.

The reaction of α-methylallyl chloride (3-chloro-1-butene) with amines also yields a mixture of products. The major product is typically the one resulting from direct substitution, but a significant amount of the rearranged product is also observed.

Table 3: Product Distribution in the Reaction of Butenyl Chlorides with Diethylamine

Butenyl ChlorideProduct 1 (Normal)Product 2 (Rearranged)Ratio (Product 1:Product 2)
1-Chloro-2-buteneN,N-Diethyl-2-buten-1-amineN,N-Diethyl-1-methyl-2-propen-1-amineVaries with conditions
3-Chloro-1-buteneN,N-Diethyl-1-methyl-2-propen-1-amineN,N-Diethyl-2-buten-1-amineVaries with conditions

Selective C-N Bond Activation and Functionalization

Transition Metal-Catalyzed C-H Activation of Unprotected Allylamines

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis due to its atom and step economy. nih.govyoutube.comacs.org In the context of unprotected allylamines, transition metal-catalyzed C-H activation presents a powerful tool for the synthesis of complex molecules. researchgate.net A significant challenge in this area is controlling the stereochemistry of the products, as terminal alkenes often undergo Heck-type reactions, while internal alkenes can lead to a mixture of stereoisomers. researchgate.netnih.gov

One notable advancement is the use of mono-protected amino acid (MPAA) ligands to prevent the aggregation and reduction of palladium catalysts, thereby enabling the selective synthesis of cis-arylated allylamines from unprotected allylamines. researchgate.netnih.gov This method provides excellent stereochemical control, complementing Heck-selective methods that typically yield trans-products. researchgate.netnih.gov This approach has been successfully applied to the synthesis of cinnamylamines, which are important intermediates for various therapeutic agents. researchgate.netnih.gov

The reaction typically involves a palladium catalyst, an MPAA ligand, a base, and an arylating agent. The free amine of the allylamine substrate plays a crucial role in directing the C-H activation step. This methodology has been shown to be applicable to a range of unprotected allylamines and arylating agents.

Table 4: Palladium-Catalyzed C-H Arylation of Unprotected Allylamines

Allylamine SubstrateArylating AgentCatalyst SystemProduct Stereochemistry
Unprotected AllylamineAryl HalidePd(OAc)₂ / MPAA Ligandcis

Deaminative Coupling Reactions Mediated by Transition Metal Complexes

Deaminative coupling reactions, where an amino group is replaced with another functional group, represent a valuable strategy for the late-stage functionalization of molecules. digitellinc.com While the direct use of primary amines as coupling partners has been challenging due to the poor leaving group ability of the amino group, recent advances have demonstrated the feasibility of such transformations. nih.gov

Palladium-catalyzed deaminative couplings of non-prefunctionalized allylic amines with various nucleophiles, such as boronic acids, have been developed. nih.gov The proposed mechanism is thought to proceed through a palladium-allyl intermediate, similar to the Tsuji-Trost reaction. nih.gov This approach allows for the direct conversion of the C-N bond in allylic amines to a C-C bond.

Another strategy involves the in-situ conversion of the primary amino group into a better leaving group. For instance, the use of isoamyl nitrite as a nitrosating reagent can convert the amine into a diazonium species, which can then undergo coupling with a nucleophile. nih.gov While this has been demonstrated for benzylamines, the principle could potentially be extended to allylic amines.

Dual cobalt and organophotoredox catalysis has also been explored for the regioselective deaminative allylation of aliphatic amines. researchgate.net This method circumvents the need for stoichiometric reductants and harsh reaction conditions. researchgate.net

Table 5: Transition Metal-Mediated Deaminative Coupling Reactions

Amine SubstrateCoupling PartnerCatalyst SystemKey Feature
Allylic AmineBoronic AcidPalladium ComplexDirect C-N to C-C conversion
BenzylamineArylboronic AcidMetal-free (with isoamyl nitrite)In-situ activation of the amino group
Aliphatic AmineAllyl SourceDual Cobalt/PhotoredoxMild reaction conditions

Nucleophile-Promoted Migratory Processes

Nucleophile-promoted migratory processes in allylic systems can lead to the formation of new carbon-carbon and carbon-heteroatom bonds at positions remote from the initial site of reaction. These processes often involve the migration of a functional group along a carbon skeleton.

A photocatalyzed 1,3-boron shift of allylboronic esters has been reported, which proceeds through consecutive 1,2-boron migrations and a Smiles-type rearrangement to furnish terminally functionalized alkyl boronates. rsc.orgnih.gov This radical-mediated process allows for the migration of a boronic ester moiety to a remote position on the allylic backbone. nih.gov

Another example is the visible-light-induced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates. nih.gov This reaction proceeds via a 1,2-radical migration (RaM) of the carboxylate group, leading to the formation of substituted isopropyl carboxylates. nih.gov The mechanism is believed to involve the formation of an electron donor-acceptor complex, followed by the radical migration and a bromine atom transfer. nih.gov

These migratory processes highlight the potential for developing novel synthetic methodologies that allow for the functionalization of molecules at positions that are not readily accessible through traditional methods. The ability to control the migration of functional groups provides a powerful tool for the construction of complex molecular architectures.

Table 6: Examples of Nucleophile-Promoted Migratory Processes in Allylic Systems

SystemProcessKey Feature
Allylboronic estersPhotocatalyzed 1,3-boron shiftRadical-mediated migration of a boronic ester
Allyl carboxylatesPhosphine-catalyzed 1,3-carbobromination1,2-Radical migration of a carboxylate group

Unprecedented 1,7-S or Se Shift Reactions under Pummerer Conditions for N-3-Butenyl Derivatives

In the investigation of Pummerer reactions for the synthesis of pyrroloazepines, a unique and previously unobserved 1,7-sulfanyl (1,7-S) and 1,7-selanyl (1,7-Se) group shift has been discovered in N-alkenyl derivatives. beilstein-journals.org This novel rearrangement pathway was identified during the reaction of 4-(alkenylaminomethyl)-3-phenylsulfinylpyrroles and their selenium analogs. beilstein-journals.orgnih.govsemanticscholar.org The standard procedure involves a Pummerer reaction followed by a subsequent reaction with tetrabutylammonium hydroxide (TBAH). beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net

The outcome of these reactions—whether they result in cyclized products or undergo the 1,7-shift—is significantly influenced by the substitution pattern on the N-alkenyl group. beilstein-journals.org While certain N-alkenyl derivatives exclusively yield diols resulting from the 1,7-S or 1,7-Se shift, the yields for N-3-butenyl derivatives in these Pummerer reactions have been reported to be very low. nih.govsemanticscholar.org

Detailed Research Findings

The research into these novel shift reactions has provided insights into the underlying mechanisms and the factors governing the product distribution. The process is initiated by the Pummerer reaction of alkenyl pyrrolomethyl sulfoxides or their selenium counterparts. beilstein-journals.orgsemanticscholar.org

A proposed mechanism for the unique S-shift reactions suggests the formation of a pyrrolo[3,2-c]azepinium cation intermediate. semanticscholar.org This intermediate can then undergo an intramolecular 1,7-S shift, which is followed by an attack by a hydroxide ion to yield the final diol product. semanticscholar.org Density functional theory (DFT) calculations have been employed to further investigate the reaction pathways and the influence of substituents on the alkenyl group. nih.gov

The scope of these 1,7-S and 1,7-Se shift reactions was explored with various N-alkenyl derivatives. For instance, N-allyl, N-2-butenyl, and N-3-methyl-2-butenyl derivatives exclusively provided the diol products via the 1,7-S or 1,7-Se shift. nih.govsemanticscholar.org In contrast, the reaction of N-cinnamylpyrroles led exclusively to intramolecularly cyclized trans-azepines. beilstein-journals.orgnih.gov

The experimental protocol for the seleno-Pummerer reactions involves the in situ generation of selenoxides, which then undergo the Pummerer reaction and subsequent treatment with TBAH. beilstein-journals.orgnih.govsemanticscholar.org

The following table summarizes the outcomes of the Pummerer reactions for different N-alkenyl derivatives, highlighting the formation of either diols via the 1,7-shift or cyclized azepine products.

N-Alkenyl DerivativeProduct TypeReaction Pathway
N-allylDiol1,7-S or 1,7-Se shift
N-2-butenylDiol1,7-S or 1,7-Se shift
N-3-methyl-2-butenylDiol1,7-S or 1,7-Se shift
N-cinnamyltrans-azepineIntramolecular cyclization
N-3-butenylDiol1,7-S or 1,7-Se shift (very low yield)

Catalysis and Enantioselective Synthesis in Butenyl and Allylamine Chemistry

Biocatalytic Approaches for Chiral (3-Butenyl)allylamine Analogs

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. wiley.com Enzymes, operating under mild conditions with high stereoselectivity, are particularly well-suited for the synthesis of chiral amines.

Kinetic resolution (KR) is a widely employed strategy for separating racemic mixtures. In this process, a chiral catalyst, often an enzyme, selectively reacts with one enantiomer of a racemic substrate at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. jocpr.com Lipases are a class of enzymes frequently utilized for the kinetic resolution of racemic amines and alcohols via enantioselective acylation. jocpr.comnih.gov

The principle of lipase-catalyzed kinetic resolution involves the acylation of the amine. In a typical procedure, a racemic mixture of a this compound analog is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, leading to a mixture of the acylated amine and the unreacted, enantiomerically enriched amine. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. wiley.com

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Hypothetical this compound Analog

EntryLipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Amine (ee%)
1Candida antarctica Lipase B (CALB)Isopropyl acetateToluene50>99
2Pseudomonas cepacia Lipase (PSL)Ethyl acetateHexane4895
3Rhizomucor miehei Lipase (RML)Vinyl acetateDioxane5192

Note: This table is illustrative and based on typical results for lipase-catalyzed amine resolutions.

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. princeton.edursc.org DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. nih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomeric product, achieving a theoretical yield of up to 100%. princeton.eduacs.org

For the DKR of amines, this typically involves the combination of a lipase for the enantioselective acylation and a transition metal catalyst for the racemization of the unacylated amine. researchgate.net Ruthenium and palladium complexes have proven to be effective racemization catalysts for amines. acs.orgorganic-chemistry.org The compatibility of the enzyme and the metal catalyst under the same reaction conditions is crucial for the success of the DKR process. nih.gov This chemoenzymatic approach provides an efficient route to enantiomerically pure acylated amines, which can then be deacylated to afford the free chiral amines. acs.org

Table 2: Representative Catalysts and Conditions for Dynamic Kinetic Resolution of Primary Amines

Racemization CatalystEnzymeAcyl DonorTypical Yield (%)Typical Enantiomeric Excess (ee%)
Shvo's Catalyst (Ruthenium-based)Candida antarctica Lipase B (CALB)Isopropyl acetate>90>98
Palladium on Carbon (Pd/C)Candida antarctica Lipase B (CALB)Ethyl acetate~85>95
[IrCp*I2]2Immobilized Lipasep-Chlorophenyl acetate>90>99

Note: This table is based on data from DKR studies of various primary amines and is illustrative for analogs of this compound. princeton.eduorganic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of chiral amines through various transformations, including hydroamination and C-C bond-forming reactions.

Enantioselective intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines. acs.orgresearchgate.net The hydroamination of dienes with amines, catalyzed by transition metal complexes, can provide direct access to chiral allylic amines. nsf.gov Nickel-catalyzed enantioselective hydroamination of branched 1,3-dienes with primary and secondary amines has been shown to be a broadly applicable method with high regio-, chemo-, and enantioselectivity. organic-chemistry.orgnih.gov

In the context of synthesizing this compound analogs, the hydroamination of a suitable diene with an appropriate amine in the presence of a chiral nickel catalyst could be a viable strategy. The choice of ligand on the metal center is critical for inducing high enantioselectivity. Mechanistic studies suggest that the rate-determining step can be the outer-sphere nucleophilic attack of the amine on a Ni-π-allyl complex. organic-chemistry.orgnih.gov

Table 3: Examples of Nickel-Catalyzed Enantioselective Hydroamination of Dienes

Diene SubstrateAmineCatalyst SystemRegioselectivityEnantiomeric Ratio (er)
1,4-disubstituted acyclic dieneMorpholinePd-PHOX>98:298:2
Branched 1,3-dienePrimary aliphatic amineNi/(S)-BINAPHighup to 99:1
Branched 1,3-dieneSecondary amineNi/(S)-Cy-BINAPHighup to 98:2

Note: This table is based on published data for the hydroamination of various dienes and is illustrative of potential applications for the synthesis of this compound analogs. nsf.govorganic-chemistry.org

The Heck reaction is a powerful tool for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst. The oxidative Heck reaction is a variation that allows for the coupling of alkenes with organometallic reagents, such as arylboronic acids, under oxidative conditions. liv.ac.uk This methodology has been applied to the stereoselective arylation of allylamines. liv.ac.ukacs.org

The γ-arylation of N,N-dialkylallylamines can be achieved with high regio- and stereoselectivity using a palladium catalyst. nih.gov For allylamines containing a carbamate moiety, the palladium-catalyzed oxidative Heck arylation with arylboronic acids proceeds efficiently to give exclusively the γ-arylated products in good to excellent yields. liv.ac.uk The chelation between the carbonyl oxygen of the carbamate and the palladium center is believed to be responsible for the observed high regioselectivity and stereoselectivity. liv.ac.uk This approach could be applied to suitably protected this compound to introduce aryl groups at the γ-position of the allyl moiety. The use of CO2 as a transient directing group has also been shown to facilitate the γ-arylation of free allylamines. chemrxiv.org

Table 4: Conditions for Palladium-Catalyzed Oxidative Heck Arylation of Allylamines

Allylamine (B125299) SubstrateArylating AgentCatalyst SystemOxidantRegioselectivity
N,N-diprotected allylamineArylboronic acidPd(OAc)2AgOAcExclusive γ-arylation
Free allylamineAryl iodidePd(OAc)2AgOAc (with CO2)γ-arylation
N-Boc-allylamineAryl bromidePd(OAc)2/dppp-Internal arylation

Note: This table summarizes conditions from various studies on the Heck arylation of allylamines. liv.ac.ukchemrxiv.org

Fundamental Mechanistic Insights in Catalysis

Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and developing new, more efficient ones.

In lipase-catalyzed kinetic resolutions , the mechanism involves the formation of a tetrahedral intermediate between the acyl-enzyme complex and the amine. The enantioselectivity arises from the differential stability of the diastereomeric transition states leading to this intermediate for the two enantiomers of the amine.

For dynamic kinetic resolution , the mechanism combines the enzymatic acylation with a metal-catalyzed racemization. The racemization of amines by ruthenium complexes can proceed through a dehydrogenation-hydrogenation sequence, involving the formation of an imine intermediate.

In transition metal-catalyzed hydroamination , the mechanism can vary depending on the metal and ligands. For nickel-catalyzed reactions, a proposed mechanism involves the formation of a Ni-π-allyl complex, followed by an outer-sphere nucleophilic attack by the amine. organic-chemistry.orgnih.gov Isotopic labeling studies can provide evidence for the proposed pathways. organic-chemistry.org

The mechanism of the oxidative Heck arylation of allylamines is thought to involve the coordination of the palladium catalyst to the double bond of the allylamine. For protected allylamines, chelation assistance from a directing group can control the regioselectivity of the subsequent carbopalladation and β-hydride elimination steps. liv.ac.uk For unprotected allylamines, the reaction can be more complex, with potential for catalyst inhibition by the free amine. rsc.orgrsc.org

Studies on Organometallic Conformational Equilibria in Allyl(amine)palladium Complexes

The coordination of amines to palladium centers is a crucial step in many catalytic processes, including the amination of aryl halides and hydroamination. In allyl(amine)palladium complexes, a dynamic equilibrium exists involving the binding and dissociation of the amine ligand. This equilibrium is significantly influenced by the steric and electronic properties of the amine, as well as the other ligands present on the palladium center.

The binding affinity of an amine to a palladium complex is governed by a combination of its basicity (pKa) and steric bulk. Studies on palladium aryl halide dimers reacting with various amines have shown that equilibrium constants for amine adduct formation are highly dependent on these factors. For instance, the equilibrium binding constant (Kb) for dibutylamine is over 1100 times larger than that for N-methylaniline, an amine with a similar size but a pKa value that is 6 units lower. Similarly, hexylamine, which has a comparable pKa to diisopropylamine but is significantly less bulky, exhibits a Kb value approximately 4000 times larger.

The nature of other liga acs.orgnds on the palladium, such as halides, also plays a role. The equilibrium constant for the formation of amine adducts from palladium halide dimers decreases in the order Cl > Br >> I, indicating that palladium iodide dimers are more resistant to bridge cleavage by an amine compared to their bromide and chloride counterparts. This dynamic interplay of acs.org ligands and the amine substrate establishes a complex conformational equilibrium that can influence the reactivity and outcome of catalytic reactions involving this compound. The reversible nature of this coordination allows for the amine to associate and dissociate, a key feature in catalytic cycles where the active catalyst must be regenerated.

Table 1: Influen acs.orgacs.orgce of Amine Properties on Equilibrium Constants (K) for Palladium Complex Formation

acs.orgacs.orgacs.orgacs.org
Amine PairDominant Differentiating FactorRelative Equilibrium Constant (K) RatioReference
Dibutylamine vs. N-MethylanilineBasicity (pKa)K(Dibutylamine) > 1100 * K(N-Methylaniline)
Hexylamine vs. DiisopropylamineSteric BulkK(Hexylamine) ≈ 4000 * K(Diisopropylamine)
Diisopropylamine with Pd-Cl vs. Pd-BrHalide LigandK(Pd-Cl) ≈ 5 * K(Pd-Br)
Diisopropylamine with Pd-Br vs. Pd-IHalide LigandK(Pd-Br) >> K(Pd-I)

Elucidation of Reaction Mechanisms in C-N Bond Activation via DFT and Kinetic Studies

The activation and cleavage of the C–N bond in allylic amines like this compound is a key step in various palladium-catalyzed transformations. This process is challenging due to the inherent stability of the C–N bond. Mechanistic studies, combining Density Functional Theory (DFT) calculations and kinetic experiments, have provided significant insights into how this bond is broken.

A common mechanism involves the oxidative addition of the allylic C–N bond to a low-valent palladium(0) complex. However, this step is often energetically demanding. Research has shown that the activation of the amine leaving group is crucial. One effective strategy is nih.govacs.orgorganic-chemistry.org the use of protic solvents, such as alcohols. These solvents can form hydrogen bonds with the nitrogen atom of the allylamine, weakening the C–N bond and facilitating its cleavage by the palladium catalyst. This hydrogen-bond-activa nih.govacs.orgorganic-chemistry.orgted pathway provides a convenient method for C–C bond formation by enabling the use of allylic amines as electrophiles in alkylation reactions.

DFT calculations have be organic-chemistry.orgen instrumental in mapping the potential energy surfaces of these reactions. Studies on related system nih.govresearchgate.nets, such as the palladium-catalyzed allylation of primary amines with allylic alcohols, have explored different mechanistic pathways. One favored mechanism involves the decomplexation of a coordinated allylammonium intermediate, a process that is highly dependent on the electronic properties of the ancillary ligands on the palladium center. Strong π-acceptor ligand nih.govs were found to favor this decomplexation step. Furthermore, systematic D nih.govFT studies on the C–N bond cleavage of simple amines on various metal surfaces show that the activation energy generally decreases for metals that are located up and to the left in the periodic table, with palladium showing moderate activity. These computational model researchgate.nets, supported by kinetic data, help in understanding the factors that control the rate-determining step and in designing more efficient catalytic systems.

Table 2: Factors nih.gov Influencing Palladium-Catalyzed C-N Bond Activation

nih.govorganic-chemistry.orgnih.govnih.govresearchgate.net
FactorObservation/FindingMethod of StudyReference
Solvent EffectProtic solvents (e.g., methanol) activate the C-N bond via hydrogen bonding, facilitating cleavage.Experimental (Reaction Yields)
Ligand ElectronicsStrong π-acceptor ligands on palladium favor the decomplexation of the allylammonium intermediate, promoting the reaction.DFT Calculations
Amine BasicityPoorly basic amines can disfavor the catalytic process by promoting the re-formation of the catalytic precursor.DFT Calculations
Metal IdentityThe activation energy for C-N cleavage is dependent on the metal; Pd is moderately active.DFT Calculations

Mechanistic Aspects of Aza-Wacker-Type Reactions for Allylamine Derivatives

The aza-Wacker reaction is an oxidative cyclization of alkenyl amines, providing a powerful method for synthesizing nitrogen-containing heterocycles. For derivatives of (3-But nih.govenyl)allylamine, this intramolecular reaction offers a direct route to cyclic amine structures through the formation of a new C–N bond.

The generally accepted m nih.govnih.govechanism for intramolecular aza-Wacker reactions involves several key steps. The catalytic cycle is in nih.govillinois.eduitiated by the coordination of the alkene moiety of the allylamine derivative to a palladium(II) center. This is followed by an intramolecular nucleophilic attack of the tethered nitrogen atom on the coordinated double bond, a step known as aminopalladation. This step forms a new C– nih.govN bond and a palladium-carbon σ-bond. Subsequent β-hydride elimination from the resulting alkylpalladium(II) intermediate generates the cyclized product and a hydridopalladium(II) species. The final steps involve reductive elimination and re-oxidation of the resulting palladium(0) back to the active palladium(II) catalyst, often with the help of an external oxidant like molecular oxygen or benzoquinone, to complete the catalytic cycle.

A critical mechanistic q nih.govacs.orguestion is the stereochemistry of the aminopalladation step. Studies using stereospecifically labeled substrates have shown that this step can proceed via either cis- or trans-aminopalladation, depending on the specific catalyst system and nitrogen nucleophile used. For example, catalyst sys nih.govacs.orgtems like Pd(OAc)₂/DMSO promote exclusive cis-aminopalladation, where the nitrogen and palladium add to the same face of the alkene. In contrast, other cataly nih.govacs.orgst systems may allow for a trans-addition pathway.

An alternative mechanist nih.govic possibility is a pathway involving an initial allylic C–H activation by the Pd(II) catalyst to form a π-allyl palladium complex, followed by nucleophilic attack from the amine. However, for many tethere nih.govd aza-Wacker cyclizations, experimental evidence from substrate probe studies has ruled out the C–H activation pathway in favor of the aminopalladation mechanism. Kinetic studies of relate nih.govrsc.orgd intermolecular aza-Wacker reactions have shown a first-order dependence on the concentrations of the olefin and the palladium catalyst, but a zero-order dependence on the nitrogen nucleophile, suggesting that a step other than the nucleophilic attack is rate-limiting under those conditions.

Table 3: Mechani dntb.gov.uaresearchgate.netstic Features of Aza-Wacker Cyclizations

nih.govnih.govrsc.orgillinois.eduacs.orgnih.govacs.orgdntb.gov.uaresearchgate.net
Mechanistic AspectDescriptionKey Findings/ImplicationsReference
Primary PathwayIntramolecular AminopalladationFavored over allylic C-H activation in many systems. Involves nucleophilic attack of the tethered amine onto the Pd(II)-coordinated alkene.
Key StepsAminopalladation → β-Hydride Elimination → Catalyst ReoxidationThe alkene insertion into the Pd-N bond can be the turnover-limiting step.
Stereochemistrycis- or trans-AminopalladationHighly dependent on the catalyst system (ligands, additives). Pd(OAc)₂/DMSO favors cis-addition. This is critical for stereocontrol in asymmetric synthesis.
KineticsRate DependenceIn an intermolecular example, the reaction was first-order in olefin and catalyst, but zero-order in the amine nucleophile.

Advanced Chemical Research and Materials Science Applications

Polymer Chemistry Involving Butenyl- and Allylamine (B125299) Moieties

The presence of two polymerizable double bonds in (3-Butenyl)allylamine allows for its participation in various polymerization reactions, leading to novel materials with tailored properties. The amine functionality further provides a site for post-polymerization modification or for influencing the polymer's physicochemical characteristics, such as solubility and thermal stability.

Synthesis of Homopolymers and Copolymers for Material Applications

This compound, as a diallylamine (B93489) derivative, can undergo free-radical polymerization. This process, known as cyclopolymerization, involves a series of alternating intramolecular and intermolecular addition reactions. The polymerization of diallylamines typically results in polymer chains containing five-membered pyrrolidine (B122466) rings and/or six-membered piperidine (B6355638) rings. The formation of these cyclic structures is a characteristic feature of the polymerization of 1,6-dienes. tandfonline.com

The homopolymerization of diallylamine compounds can be initiated by radical initiators, such as dibenzoyl peroxide or ammonium (B1175870) persulfate. tsijournals.commdpi.com For instance, the polymerization of diallylamine in dioxane with dibenzoyl peroxide as an initiator yields a cyclopolymer containing secondary amine groups within the backbone. tsijournals.com The intrinsic viscosity and yield of the resulting polymer are dependent on reaction conditions like monomer concentration and initiator amount. tsijournals.com

Copolymerization of diallylamine derivatives with other monomers, such as itaconic acid or sulfur dioxide, has also been explored to create functional copolymers. mdpi.comresearchgate.net For example, the free-radical copolymerization of diallylamine (DAA) and itaconic acid (IA) using benzoyl peroxide as an initiator produces a copolymer whose composition and water solubility depend on the comonomer ratio. mdpi.com These copolymers have been investigated for applications as superabsorbent materials when grafted onto a chitosan (B1678972) base. mdpi.com The resulting superabsorbent polymer exhibits enhanced thermal stability compared to native chitosan. mdpi.com

Below is a table summarizing the polymerization of diallylamine, a close analog of this compound.

Monomer Initiator Solvent Conditions Polymer Structure Yield
DiallylamineDibenzoyl peroxideDioxane90°C, 4 hrsCyclopolymer with pyrrolidine/piperidine rings60%
Diallylamine / Itaconic AcidBenzoyl peroxideDioxane60°C, under nitrogenCopolymer with pyrrolidine and acid functionalitiesVaries with comonomer ratio

This table presents data on the polymerization of diallylamine as a representative example of the polymerization behavior of diallyl compounds.

Development of Nucleobase-Containing Polymers with Butenyl Groups

The butenyl group serves as a key functional handle for the incorporation of nucleobases into polymer backbones, creating synthetic analogues of DNA and RNA. These materials are of significant interest for applications in gene delivery, self-healing materials, and supramolecular chemistry.

A notable synthetic strategy involves the organocatalytic ring-opening polymerization (ROP) of a six-membered cyclic phosphoester monomer derived from thymidine (B127349). This monomer contains a butenyl group on each repeating unit. The polymerization proceeds in a controlled manner, affording polyphosphoesters with low dispersities (Đ < 1.10) and molecular weights up to 11 kDa. tsijournals.commdpi.comgoogle.com The butenyl group is installed at the N3-position of the thymine (B56734) unit, which serves to protect the imide, increase organic solubility, and provide a site for subsequent chemical modification. tsijournals.com

The resulting thymidine-derived polyphosphoesters exhibit distinct thermal properties, with glass transition temperatures (Tg) in the range of 50–55 °C, which is significantly higher than that of polyphosphoesters synthesized from five-membered cyclic monomers. tsijournals.com

Monomer Polymerization Method Resulting Polymer Molecular Weight (Mn) Dispersity (Đ) Glass Transition Temp. (Tg)
3',5'-cyclic 3-(3-butenyl) thymidine ethylphosphateRing-Opening Polymerization (ROP)Poly(3',5'-cyclic 3-(3-butenyl) thymidine ethylphosphate)Up to 11 kDa< 1.1050–55 °C

This table summarizes the synthesis and properties of a nucleobase-containing polymer with butenyl groups.

Use as Precursors for Complex Chemical Scaffolds

The dual alkene functionality of this compound provides a versatile platform for the synthesis of complex nitrogen-containing heterocyclic systems and other functionalized amine analogues through various catalytic and non-catalytic cyclization and functionalization strategies.

Synthesis of Polycyclic Amine Systems (e.g., Azepines)

This compound and its derivatives are valuable precursors for the synthesis of seven-membered nitrogen heterocycles, such as azepines. A powerful method for this transformation is the ring-closing metathesis (RCM) reaction. RCM of diallylamine derivatives, catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, leads to the formation of dihydroazepines. mdpi.comqub.ac.uk The efficiency of the RCM reaction is influenced by the nature of the substituent on the nitrogen atom, with electron-withdrawing groups often facilitating the cyclization. qub.ac.uk

For instance, the enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives has been achieved through a sequence involving an iridium-catalyzed asymmetric allylic amination followed by a ring-closing metathesis reaction. mdpi.com This approach allows for the construction of enantioenriched azepine scaffolds with high yields and excellent enantioselectivity. mdpi.com

Starting Material Catalyst Reaction Type Product Yield Enantiomeric Excess (ee)
Allylic carbonate and 2-allylaniline (B3051291) derivativeIridium complex / Phosphoramidite ligandAsymmetric Allylic AminationAmination ProductUp to 99%Up to 99%
Amination ProductGrubbs CatalystRing-Closing Metathesis2,5-dihydrobenzo[b]azepine derivativeHighMaintained

This table outlines a synthetic route to azepine derivatives utilizing a diallylamine-like precursor.

Construction of Substituted Propylamines and Other Functionalized Amine Analogues

The allylic and butenylic C=C double bonds in this compound can be selectively functionalized to construct a variety of substituted amine analogues. Allylic amines are versatile building blocks in organic synthesis, and numerous methods exist for their transformation. nih.gov

One common strategy is the palladium-catalyzed hydroamination or allylic substitution of dienes with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) derivatives. These reactions can proceed with high regioselectivity to form branched allylic amine products, which can then be converted to primary amines. researchgate.net Although not directly starting from this compound, these methods illustrate how the allyl group can be used to introduce functionality at the more substituted position.

Furthermore, the synthesis of multifunctional allylic amines can be achieved through the hydrosilylation of propargylic amines, followed by further transformations. This approach yields allylic amines with multiple functional handles, which can be used for the synthesis of complex molecules like ambiphilic aziridines. qub.ac.uk

Integration into Functionalized Hybrid Silicones through Hydrosilylation

The terminal double bonds of this compound are susceptible to hydrosilylation, a reaction that forms a stable silicon-carbon bond. This allows for the covalent attachment of the amine to silicon-based materials, such as silicon surfaces or silicone polymers, creating functionalized hybrid materials. nih.govgoogle.com

The hydrosilylation reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). researchgate.netgoogle.com The reaction involves the addition of a Si-H bond across the C=C double bond. On hydride-terminated silicon surfaces, this process can be initiated by UV irradiation or through hydride abstraction, leading to the formation of a covalently attached organic layer. nih.gov

This surface modification strategy can be used to alter the properties of silicone elastomers, for example, by reacting the excess Si-H groups present after curing with functional alkenes. google.com The functionalization of silicones with amine-containing molecules like this compound can introduce new properties, such as improved adhesion, biocompatibility, or the ability to further react with other molecules.

Substrate Reagent Catalyst Reaction Application
Hydride-terminated silicon surfaceAlkene (e.g., from this compound)UV irradiation or H2PtCl6HydrosilylationSurface functionalization
Silicone with excess Si-H groupsAlkene (e.g., from this compound)Platinum-based catalystHydrosilylationModification of silicone properties

This table provides an overview of the hydrosilylation reaction for the functionalization of silicon-based materials.

Future Directions and Emerging Research Avenues for 3 Butenyl Allylamine Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary objective in the synthesis of complex molecules like derivatives of (3-Butenyl)allylamine is the development of catalytic systems that offer superior control over reaction outcomes. Research is increasingly targeting catalysts that can provide high yields and exceptional selectivity (regio-, chemo-, and stereoselectivity) under mild conditions.

Recent advancements in the broader field of allylic amine synthesis highlight promising directions. For instance, novel nickel-catalyzed multicomponent coupling reactions have been developed to construct diverse allylamine (B125299) derivatives from simple, readily available starting materials. rsc.org This approach demonstrates the potential to build complex molecular architectures in a single step with high regioselectivity. rsc.org Similarly, palladium-based catalysts, particularly those involving a Pd(II)/Pd(0)/Pd(II) catalytic cycle, have shown high efficiency in the allylic amination of alkenes. incatt.nl One innovative strategy involves the temporary conversion of the amine into a BF₃ ammonium (B1175870) salt, which prevents catalyst inhibition and enables a productive catalytic pathway for synthesizing tertiary allylic amines. incatt.nlnih.gov

Furthermore, multifunctional catalytic systems are emerging as a powerful tool for one-pot reaction sequences. A notable example is a system composed of ruthenium nanoparticles and copper N-heterocyclic carbene (NHC) complexes on a single silica support, which can facilitate a multi-step synthesis of allylamines from simple precursors. rwth-aachen.de The application of these and other novel catalytic systems, such as those based on earth-abundant metals like molybdenum, represents a significant avenue for future research into the efficient and selective synthesis of this compound derivatives. organic-chemistry.org

Table 1: Emerging Catalytic Systems for Allylic Amine Synthesis

Catalyst SystemReaction TypeKey AdvantagesPotential Application for this compound
Nickel(II) Precursor with PCy₃ LigandMulticomponent CouplingUses inexpensive Ni(II) salt; good functional-group tolerance; constructs drug-like molecules in a single step. rsc.orgDirect synthesis of complex this compound derivatives from simple alkenes, aldehydes, and amides.
Palladium Complexes (e.g., [Pd(dppp)])Oxidative Amination / C-H AminationHigh regio- and stereoselectivity; applicable to complex pharmaceuticals; can utilize amine-BF₃ complexes to prevent catalyst deactivation. incatt.nlnih.govSelective functionalization of the allylic position or direct C-H amination to introduce the (3-Butenyl)allyl group.
Ruthenium Nanoparticles & Copper-NHC ComplexOne-Pot Multicomponent SynthesisMultifunctional catalyst for sequential reactions (e.g., coupling followed by hydrogenation); high atom economy. rwth-aachen.deStreamlined, multi-step synthesis of functionalized this compound derivatives in a single vessel.
Molybdenum ComplexesDehydrative AllylationUtilizes an inexpensive, earth-abundant metal; enables regioselective amination of allylic alcohols. organic-chemistry.orgSynthesis from (3-butenyl)allyl alcohol precursors with enhanced sustainability.

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the global push for green chemistry, a significant future direction involves the development of sustainable methods for synthesizing and functionalizing this compound. This research emphasizes reducing environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key strategies include the use of biocatalysts, such as enzymes, which operate under mild conditions (e.g., ambient temperature and pressure in aqueous media) and often exhibit exquisite selectivity. mdpi.com While not yet applied specifically to this compound, the success of lipases and other enzymes in related chemical transformations suggests a fertile ground for future investigation. mdpi.com

Another critical area is the replacement of precious metal catalysts (like palladium and rhodium) with catalysts based on more abundant and less toxic metals, such as nickel and molybdenum. rsc.orgorganic-chemistry.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also represents a core goal for improving the sustainability of synthetic processes. organic-chemistry.org Furthermore, designing reactions that proceed in environmentally benign solvents, such as water or bio-derived solvents, instead of traditional volatile organic compounds, is a high-priority research avenue. organic-chemistry.org The ultimate aim is to create synthetic pathways that are not only efficient but also safe, sustainable, and economically viable.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

AspectConventional ApproachSustainable Future Direction
CatalystHomogeneous precious metal catalysts (e.g., Pd, Rh).Heterogeneous, recyclable catalysts based on earth-abundant metals (e.g., Ni, Mo) or biocatalysts (enzymes). rsc.orgorganic-chemistry.orgmdpi.com
SolventsVolatile organic compounds (VOCs).Environmentally benign solvents like water or bio-based alternatives. organic-chemistry.org
Atom EconomyOften involves stoichiometric reagents and protecting groups, leading to waste.Focus on atom-economical reactions like multicomponent couplings and C-H functionalization that minimize byproducts. rsc.org
Energy InputMay require high temperatures and pressures.Emphasis on reactions that proceed under mild, energy-efficient conditions. mdpi.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to the rational design of improved catalysts and synthetic processes. Future research on this compound will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational modeling to elucidate complex reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces, identifying transition states, and predicting the selectivity of catalytic reactions. researchgate.net By modeling the interactions between reactants, catalysts, and intermediates, researchers can gain insights that are difficult or impossible to obtain through experimentation alone. This approach can help explain observed outcomes and guide the design of new catalysts with enhanced performance for reactions involving this compound. researchgate.net

These computational studies are powerfully complemented by advanced spectroscopic methods. In-situ techniques, such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the direct observation of reactive intermediates and the tracking of species concentrations throughout a reaction. This provides critical data for validating proposed mechanisms. For example, detailed kinetic analysis can help distinguish between different catalytic cycles and identify the rate-determining steps, offering crucial clues for process optimization. nih.gov Combining these advanced analytical tools will provide a comprehensive, molecular-level picture of the reactions of this compound, paving the way for more precise control over its synthesis and functionalization.

Table 3: Advanced Methods for Mechanistic Investigation

MethodologyType of Information ProvidedApplication in this compound Research
Computational Modeling (e.g., DFT)Elucidation of reaction pathways, transition state structures, activation energies, and catalyst-substrate interactions. researchgate.netPredicting regioselectivity, understanding the role of ligands in catalysis, and designing more efficient catalysts.
In-situ NMR/IR SpectroscopyReal-time monitoring of reactant consumption, product formation, and detection of transient intermediates.Identifying key intermediates in catalytic cycles and validating computationally predicted mechanisms.
Kinetic AnalysisDetermination of reaction rates, rate laws, and activation parameters. nih.govIdentifying rate-determining steps and optimizing reaction conditions (temperature, concentration, catalyst loading) for maximum efficiency.
Mass Spectrometry (e.g., GC-MS)Identification of products, byproducts, and analysis of reaction intermediates. nih.govConfirming product structures and identifying potential side reactions that could lower yield or selectivity.

Q & A

Basic: What safety protocols are critical when handling (3-Butenyl)allylamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or ensure adequate ventilation to avoid inhalation exposure .
  • Emergency Measures: In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources or oxidizing agents. Use inert gas purging for air-sensitive reactions .

Basic: Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and assess purity via peak integration .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) provides accurate molecular weight and fragmentation patterns .
  • Chromatography: Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) paired with UV-Vis detectors can quantify purity. Retention indices on DB-5MS columns aid in cross-referencing literature data .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Answer:

  • Catalytic Systems: Test transition-metal catalysts (e.g., Pd or Ru complexes) for allylation or amination steps. For example, Pd-catalyzed coupling reactions achieved 76% yield in analogous syntheses .
  • Reaction Conditions: Optimize temperature (e.g., 60–80°C for thermal stability) and solvent polarity (e.g., THF or DMF) to minimize side reactions .
  • Purification: Use column chromatography with silica gel or distillation under reduced pressure. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced: How should contradictions in experimental data related to this compound’s reactivity be systematically addressed?

Answer:

  • Cross-Validation: Replicate experiments under identical conditions (e.g., pH, temperature) to confirm reproducibility. Compare results with literature on structurally similar compounds (e.g., allylamine derivatives) .
  • Statistical Analysis: Apply ANOVA or t-tests to evaluate significance of observed discrepancies. For example, variations in degradation rates under different pH conditions may require multi-variable regression .
  • Instrument Calibration: Verify analytical equipment (e.g., GC-MS, NMR) using certified reference standards to rule out instrumental error .

Basic: What key physicochemical properties influence this compound’s reactivity in organic synthesis?

Answer:

  • Boiling Point: A lower boiling point (e.g., ~150–160°C, extrapolated from allylamine derivatives) necessitates controlled heating to prevent volatilization .
  • Solubility: Miscibility with polar aprotic solvents (e.g., DMSO) facilitates nucleophilic reactions, while limited water solubility requires phase-transfer catalysts for aqueous-phase reactions .
  • Functional Groups: The allyl and amine groups enable Michael additions or polymerizations, but the amine’s basicity (~pKa 9–10) may require pH buffering in aqueous systems .

Advanced: What methodologies effectively track degradation products of this compound under varying environmental conditions?

Answer:

  • Solid-Phase Extraction (SPE): Use C18 cartridges to isolate degradation products (e.g., 3-butenyl isothiocyanate) from complex matrices, achieving >90% recovery rates .
  • GC-MS Analysis: Employ DB-5MS columns to separate volatile degradation byproducts. Match retention indices and mass spectra to reference libraries (e.g., NIST) .
  • Kinetic Studies: Monitor degradation rates via UV-Vis spectroscopy under controlled light, temperature, and pH conditions. For example, hydrolytic degradation at pH 7.4 showed a half-life of 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.